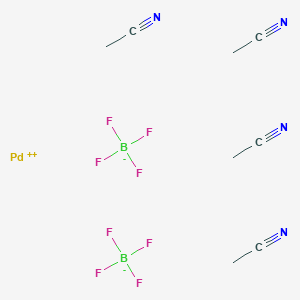
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate
Vue d'ensemble
Description
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a chemical compound with the molecular formula C8H12B2F8N4Pd . It is a stronger Lewis acid and acts as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .
Synthesis Analysis
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate participates in the preparation of a 2:1 complex [Pd (1,2-bis (2′-pyridylethynyl)benzene) 2 ] (BF 4) 2, by Sonogashira cross-coupling reaction .Molecular Structure Analysis
The molecular structure of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is represented by the formula C8H12B2F8N4Pd .Chemical Reactions Analysis
This compound is involved in various types of reactions due to its role as the metal source because of its weakly coordinated acetonitrile ligands . It is used as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .Physical And Chemical Properties Analysis
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a solid . It has a molecular weight of 444.24 . The melting point is 230 °C (dec.) (lit.) .Applications De Recherche Scientifique
“Tetrakis(acetonitrile)palladium(II) tetrafluoroborate” is a chemical compound used as a catalyst in various types of cross-coupling reactions . Here are some applications:
-
Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds . The compound acts as a catalyst in this reaction .
-
Cross Couplings : The compound is used as a catalyst in various types of cross-coupling reactions .
-
Heck Reaction : This is a type of chemical reaction used to couple aryl halides and alkenes . The compound serves as a catalyst in this reaction .
-
Hiyama Coupling : This reaction is used to form carbon-carbon bonds . The compound acts as a catalyst in this reaction .
-
Negishi Coupling : This reaction is used to form carbon-carbon bonds . The compound serves as a catalyst in this reaction .
-
Sonogashira Coupling : This reaction is used to form carbon-carbon bonds . The compound acts as a catalyst in this reaction .
-
Stille Coupling : This reaction is used to form carbon-carbon bonds . The compound serves as a catalyst in this reaction .
-
Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds . The compound acts as a catalyst in this reaction .
-
Synthesis of Dendritic SCS-Pincer Palladium Complexes : This compound acts as a precursor for the synthesis of dendritic SCS-pincer palladium complexes . These complexes are used in various chemical reactions .
-
Palladium Complexes of Click Ligands : It is also used in the synthesis of palladium complexes of click ligands . These complexes have various applications in chemical reactions .
-
Dipalladium Catalysts for Use in Heck Cross-Coupling, Suzuki Cross-Coupling, and Aldehyde Olefination : The compound is used as a precursor for the synthesis of dipalladium catalysts . These catalysts are used in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .
-
Synthesis of Dendritic SCS-Pincer Palladium Complexes : This compound acts as a precursor for the synthesis of dendritic SCS-pincer palladium complexes . These complexes are used in various chemical reactions .
-
Palladium Complexes of Click Ligands : It is also used in the synthesis of palladium complexes of click ligands . These complexes have various applications in chemical reactions .
-
Dipalladium Catalysts for Use in Heck Cross-Coupling, Suzuki Cross-Coupling, and Aldehyde Olefination : The compound is used as a precursor for the synthesis of dipalladium catalysts . These catalysts are used in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .
Safety And Hazards
This compound is toxic if inhaled and harmful if swallowed or in contact with skin . It is classified as Acute Tox. 4 Inhalation according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The safety advice is to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
acetonitrile;palladium(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRPVUMBTVUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2F8N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate | |
CAS RN |
21797-13-7 | |
| Record name | TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



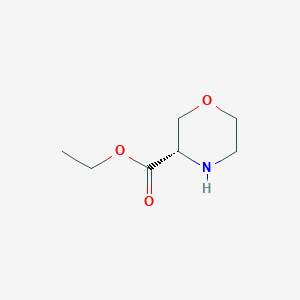


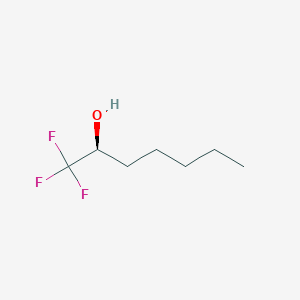
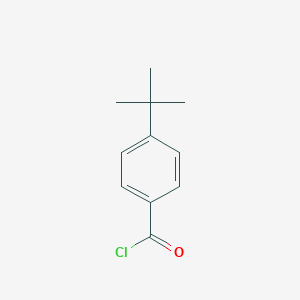
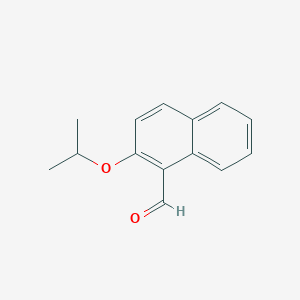
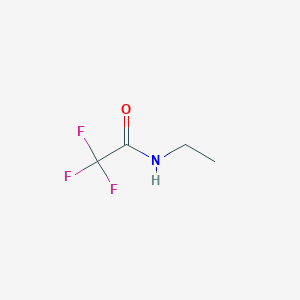
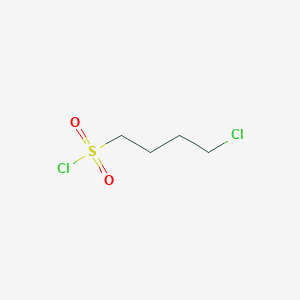
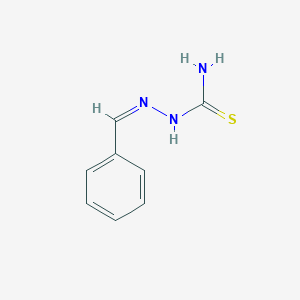
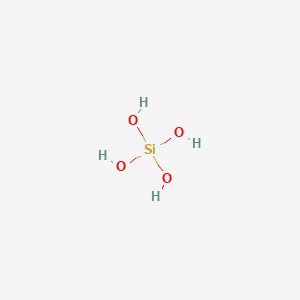
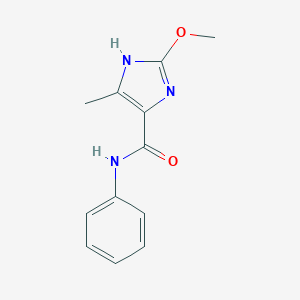
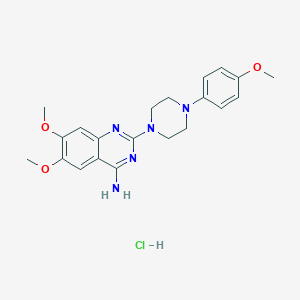

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)